molecular formula C15H22ClNO2 B2557010 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride CAS No. 858829-20-6

1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride

Cat. No.: B2557010
CAS No.: 858829-20-6
M. Wt: 283.8
InChI Key: FZBWYZDBRPXJIP-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d][1,3]dioxol-5-yl group attached to a cyclohexylmethyl chain, which is further connected to an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the benzo[d][1,3]dioxol-5-yl group.

  • Amination Reactions: The amine group can be introduced through amination reactions, often involving reagents such as cyclohexylmethylamine.

  • Hydrochloride Formation: The final step involves converting the amine group into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation Reactions: The compound can undergo oxidation reactions, potentially at the benzo[d][1,3]dioxol-5-yl group.

  • Reduction Reactions: Reduction reactions might target the amine group, converting it to a different amine derivative.

  • Substitution Reactions: Substitution reactions can occur at various positions on the benzo[d][1,3]dioxol-5-yl ring or the cyclohexylmethyl chain.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the benzo[d][1,3]dioxol-5-yl group.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Substituted derivatives at different positions on the ring or chain.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: Use in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)ethanol: A related compound with an ethanol group instead of the amine group.

  • N-Benzylisoquinoline Alkaloids: Compounds with similar benzo[d][1,3]dioxol-5-yl structures used in various pharmaceutical applications.

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14;/h6-8,12,16H,1-5,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBWYZDBRPXJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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